FAAH Inhibition: Sub-nanomolar IC50 Distinguishes 7-Azaspiro[3.5]nonane Core from Other Spirocycles
The 7-azaspiro[3.5]nonane core, as represented by tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate-derived inhibitors, demonstrates FAAH inhibition with an IC50 of 0.820 nM in rat brain homogenates [1]. This potency is >100-fold superior to alternative spirocyclic cores such as 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane, which exhibit IC50 values in the micromolar range in analogous assays [2].
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.820 nM |
| Comparator Or Baseline | 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives (IC50 >1 μM) |
| Quantified Difference | >1000-fold lower IC50 (higher potency) |
| Conditions | Rat brain homogenate, [3H]anandamide substrate, 60 min preincubation |
Why This Matters
Sub-nanomolar potency translates to lower required dosing in vivo and reduced off-target liabilities, making this scaffold highly attractive for pain and CNS drug discovery programs.
- [1] BindingDB BDBM50436356; CHEMBL2396702. IC50: 0.820 nM. Inhibition of FAAH in rat brain homogenates using [3H]anandamide as substrate. View Source
- [2] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
